molecular formula C9H9N3OS B078216 4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol CAS No. 14132-86-6

4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol

Cat. No.: B078216
CAS No.: 14132-86-6
M. Wt: 207.25 g/mol
InChI Key: AORBDCJKXDLPCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. Its core structure features a 1,2,4-triazole ring system bearing a thiol group at the 3-position and a 4-methoxyphenyl substituent at the 4-position. This molecular architecture is a privileged scaffold known to interact with various biological targets. The primary research applications for this compound include its use as a key synthetic intermediate in the development of novel pharmacologically active molecules, particularly as a potential ligand for metalloenzymes or as a building block for triazole-based inhibitors. The thiol group allows for further functionalization via alkylation or metal coordination, while the methoxyphenyl moiety can contribute to enhanced lipophilicity and potential π-π stacking interactions with biological macromolecules. Researchers are investigating its mechanism of action in contexts such as enzyme inhibition, where the triazole-thiol motif may act as a zinc-binding group, and in materials science for the synthesis of functionalized polymers or coordination complexes. This compound provides a critical starting point for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific research targets.

Properties

IUPAC Name

4-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c1-13-8-4-2-7(3-5-8)12-6-10-11-9(12)14/h2-6H,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORBDCJKXDLPCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=NNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368645
Record name 4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14132-86-6
Record name 4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Acylated Hydrazinecarbothioamide Intermediates

The most extensively documented route begins with 4-methoxyaniline (1), which undergoes sequential transformations to form the target triazole-thiol. First, 4-methoxyaniline reacts with thiocarbohydrazide to yield N-(4-methoxyphenyl)hydrazinecarbothioamide (2). Subsequent acylation with benzoyl chloride generates 2-benzoyl-N-(4-methoxyphenyl)hydrazine-1-carbothioamide (3). Cyclization of (3) under basic conditions (e.g., aqueous NaOH or KOH) produces 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol (4) (Scheme 1).

Reaction Conditions :

  • Cyclization typically occurs in ethanol or DMF at 80–100°C for 6–12 hours.

  • Yields after recrystallization: 70–79%.

Cyclization Reaction: (3)Base, ΔSolvent(4)+H2O\text{Cyclization Reaction: } \text{(3)} \xrightarrow[\text{Base, Δ}]{\text{Solvent}} \text{(4)} + \text{H}_2\text{O}

This method’s efficiency stems from the electron-withdrawing benzoyl group, which facilitates ring closure by stabilizing the transition state.

Alternative Routes via Thiosemicarbazide Cyclization

Acid-Catalyzed Cyclization

A modified approach involves cyclizing thiosemicarbazide derivatives under acidic conditions. For example, 4-(4-methoxyphenyl)-5-methyl-1,2,4-triazole-3-thiol—a structural analog—is synthesized by treating N-(4-methoxyphenyl)thiosemicarbazide with acetic anhydride in the presence of H2_2SO4_4. While this method targets a methyl-substituted triazole, replacing acetic anhydride with benzoyl chloride could adapt the protocol for the phenyl-substituted target compound.

Key Observations :

  • Acid catalysis accelerates cyclization but may require stringent temperature control to avoid side reactions.

  • Yields for analogs: 65–72%.

Optimization and Mechanistic Insights

Solvent and Base Selection

Cyclization efficiency heavily depends on solvent polarity and base strength. Polar aprotic solvents like DMF enhance reaction rates by stabilizing ionic intermediates, while Cs2_2CO3_3 outperforms weaker bases (e.g., K2_2CO3_3) in S-alkylation due to its superior ability to deprotonate thiols.

Recrystallization and Purification

Recrystallization from ethanol or ethanol/water mixtures improves purity, with melting points consistently reported at 170–172°C for the triazole-thiol derivatives.

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Reference
Hydrazinecarbothioamide4-MethoxyanilineThiocarbohydrazide, NaOH79%
ThiosemicarbazideN-(4-Methoxyphenyl)thiosemicarbazideAcetic anhydride, H2_2SO4_472%

Chemical Reactions Analysis

S-Alkylation Reactions

The thiol group undergoes alkylation with alkyl halides or α-halo ketones under basic conditions. This reaction is pivotal for modifying the compound’s biological activity and physicochemical properties.

Example 1: Reaction with 2-Bromo-1-phenylethanone

In a study, 4-(4-Methoxy-phenyl)-4H- triazole-3-thiol reacted with 2-bromo-1-phenylethanone in ethanol using cesium carbonate as a base, yielding 2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one (79% yield) .

ReagentConditionsProductYield
2-Bromo-1-phenylethanoneCs₂CO₃, ethanol, 24 hS-alkylated ketone79%

Example 2: Reaction with 1-Iodobutane

Alkylation with 1-iodobutane in benzene under reflux produced 5-(4-methoxyphenyl)-4-butyl-4H-1,2,4-triazole-3-thiol , demonstrating the versatility of the thiol group .

Reduction of S-Alkylated Derivatives

The ketone group in S-alkylated products can be reduced to secondary alcohols.

Reduction with Sodium Borohydride

The ketone 2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one was reduced using NaBH₄ in ethanol, yielding (R,S)-2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol (77% yield) .

Starting MaterialReagentProductYield
S-Alkylated ketoneNaBH₄, ethanolSecondary alcohol77%

Cyclization Reactions

The compound can participate in cyclization to form fused heterocycles.

Formation via Thiosemicarbazide Cyclization

4-(4-Methoxy-phenyl)-4H- triazole-3-thiol was synthesized by cyclizing N-(4-methoxyphenyl)hydrazinecarbothioamide with benzoyl chloride, followed by intramolecular cyclization under alkaline conditions .

IntermediateConditionsProductYield
Acylated thiosemicarbazideNaOH, refluxTriazole-thiol62–79%

Nucleophilic Substitution

The triazole ring’s nitrogen atoms can act as nucleophiles.

Reaction with Aryl Isothiocyanates

In a two-step process, the compound reacted with aryl isothiocyanates to form 1,4-substituted thiosemicarbazides , which were subsequently cyclized to triazole derivatives .

StepReagentProductYield
1Aryl isothiocyanateThiosemicarbazide88–95%
2Alkaline cyclizationTriazole derivative62–79%

Interaction with Aldehydes

The thiol group can condense with aldehydes to form thioacetals or thioesters.

Formation of Azomethines

Reaction with benzaldehyde derivatives in ethanol produced azomethines (Schiff bases), confirmed by IR and NMR spectroscopy .

AldehydeProductApplication
4-ChlorobenzaldehydeAzomethine derivativeAntimicrobial agents

Oxidative Dimerization

Under oxidative conditions, the thiol group can form disulfide bonds.

Formation of Disulfide-Linked Dimers

Exposure to iodine or H₂O₂ oxidizes the -SH group to -S-S-, creating dimeric structures. This reaction enhances stability but reduces bioavailability .

Metal Complexation

The sulfur and nitrogen atoms enable coordination with transition metals.

Coordination with Cu(II) or Fe(III)

Studies show that the compound forms stable complexes with Cu(II) and Fe(III), which exhibit enhanced antimicrobial activity compared to the parent molecule .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of 4-(4-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol exhibit notable antimicrobial properties. In a study evaluating various synthesized triazole derivatives, compounds were tested against several bacterial and fungal strains. The results showed that certain derivatives demonstrated effective antibacterial and antifungal activities, suggesting potential therapeutic uses in treating infections caused by resistant pathogens .

Anticancer Properties
Recent investigations have highlighted the anticancer potential of this compound. For instance, novel triazole derivatives were synthesized and tested for cytotoxicity against various cancer cell lines such as A375 (melanoma) and MCF-7 (breast cancer). Compounds derived from this compound showed selective cytotoxic effects against malignant cells while sparing non-malignant cells, indicating a promising avenue for cancer therapy .

Case Study: Antiproliferative Effects
In a specific study, the antiproliferative effects of synthesized triazole derivatives were assessed using the Alamar Blue assay. The findings revealed that some derivatives had IC50 values significantly lower than those of standard chemotherapeutics like 5-fluorouracil, demonstrating their potential as effective anticancer agents .

Agricultural Applications

Fungicides
The compound's thiol group contributes to its effectiveness as a fungicide. Research has shown that certain triazole derivatives can inhibit fungal growth by disrupting cellular processes. This makes them valuable in agricultural settings for protecting crops from fungal diseases .

Material Science Applications

Corrosion Inhibitors
Studies have indicated that this compound can serve as an effective corrosion inhibitor for metals. The compound's ability to form protective films on metal surfaces helps prevent oxidation and degradation. This property is particularly useful in industries where metal components are exposed to harsh environments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparison of Key Triazole-3-thiol Derivatives
Compound Name Substituents (Position) Biological Activity Key Findings Reference
4-(4-Methoxyphenyl)-4H-triazole-3-thiol 4-(4-MeOPh), 3-SH Antifungal, Antimicrobial Moderate activity against Candida spp.
5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-triazole-3-thiol 4-(Schiff base), 5-(4-NO₂Ph), 3-SH Anticancer, Antimicrobial Cytotoxic against colon carcinoma cells (IC₅₀ ~8 µM)
4-(4-Ethoxyphenyl)-5-(4-MeOPh)-4H-triazole-3-thiol 4-(4-EtOPh), 5-(4-MeOPh), 3-SH Antibacterial Enhanced solubility due to ethoxy group
5-(4-Trifluoromethylphenyl)-4H-triazole-3-thiol 5-(4-CF₃Ph), 3-SH Enzyme Inhibition (e.g., kinases) Improved binding affinity due to CF₃ group
5-(Pyridin-2-yl)-4-(4-fluorobenzylidene)-4H-triazole-3-thiol 5-(Pyridinyl), 4-(4-FBz), 3-SH Antiradical Activity DPPH scavenging activity (~60% at 100 µM)
Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups: Methoxy (MeO) and ethoxy (EtO) groups enhance solubility and moderate antimicrobial activity, while nitro (NO₂) and trifluoromethyl (CF₃) groups improve cytotoxic and enzyme inhibitory properties .
  • Schiff Base Derivatives: Compounds with benzylidene or phenoxybenzylidene substituents (e.g., ) show enhanced anticancer activity, likely due to improved membrane permeability .
Antifungal Activity:
  • Compound 4 shows moderate activity against Candida albicans (MIC ~32 µg/mL), comparable to 3-(2,4-dichlorophenyl)-4-(4-methoxyphenyl) derivatives .
  • Fluorophenyl Derivatives (e.g., ): Substitution with fluorine enhances antiradical activity but reduces antifungal potency .
Cytotoxic Activity:
  • Vinblastine-like Activity: The unsubstituted 1,2,4-triazole-3-thiol core exhibits cytotoxicity against human colon carcinoma cells (IC₅₀ ~10 µM), rivaling the standard drug Vinblastine .
  • Quinoline-Triazole Hybrids (): Derivatives like 5-[2-(4-bromophenyl)-quinolin-4-yl]-4H-triazole-3-thiols show targeted inhibition of Bcl-2, a key protein in cancer apoptosis .

Biological Activity

4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol (CAS No. 14132-86-6) is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and other pharmacological applications.

  • Molecular Formula: C₉H₉N₃OS
  • Molecular Weight: 199.25 g/mol
  • Structure: The compound features a triazole ring with a thiol group, which is known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The following findings summarize its efficacy against various cancer cell lines:

Cell Line IC50 Value (µM) Effectiveness
MDA-MB-231 (Triple-negative breast cancer)98.08Moderate cytotoxicity
IGR39 (Human melanoma)<100High selectivity towards cancer cells
Panc-1 (Pancreatic carcinoma)Not specifiedEnhanced cytotoxicity compared to normal cells

In particular, compounds derived from 1,2,4-triazole scaffolds have demonstrated notable activity against melanoma and breast cancer cell lines due to their ability to interact with cellular receptors and inhibit tumor growth .

The mechanism by which this compound exerts its anticancer effects involves:

  • Inhibition of Cell Migration: Compounds incorporating the triazole moiety have been shown to inhibit the migration of cancer cells, suggesting potential as antimetastatic agents .
  • Interaction with Biological Targets: The triazole ring acts as a hydrogen bond acceptor and donor, enhancing binding affinity to target proteins involved in cancer progression .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have reported its effectiveness against various bacterial and fungal strains:

Microorganism Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli64 µg/mLBacteriostatic
Candida albicans16 µg/mLFungicidal

These findings indicate that this compound could serve as a foundation for developing new antimicrobial agents .

Case Studies and Research Findings

  • Cytotoxicity Studies: A study evaluated the cytotoxic effects of synthesized triazole derivatives on human cancer cell lines. The results indicated that derivatives of this compound exhibited lower toxicity towards normal cells while maintaining significant cytotoxicity against cancer cells .
  • Hybrid Compounds: Research has explored hybrid compounds containing the triazole structure combined with other pharmacophores. These hybrids showed enhanced biological activities compared to their parent compounds, indicating that structural modifications could lead to improved therapeutic profiles .
  • Toxicological Assessments: Acute toxicity studies revealed that while the compound exhibits notable biological activities, it also requires careful evaluation regarding its safety profile. The LD50 value for related compounds was found to be relatively high (1190 mg/kg), suggesting moderate toxicity levels .

Q & A

Q. What are the optimized synthetic routes for 4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol and its derivatives?

The synthesis typically involves multi-step reactions starting with hydrazinecarbothioamide precursors. Key steps include:

  • Alkylation : Reacting the triazole-thiol with alkyl halides (e.g., 1-iodobutane) under basic conditions to form S-alkylated derivatives .
  • Mannich Reactions : Condensation with formaldehyde and secondary amines to generate Mannich bases, enhancing solubility and bioactivity .
  • Oxidation/Reduction : Controlled oxidation using hydrogen peroxide yields disulfides, while sodium borohydride reduces the thiol group to amines . Optimization requires precise control of solvent (e.g., methanol), temperature, and stoichiometry to maximize yield and purity .

Q. Which characterization techniques are critical for confirming the structure of this compound and its derivatives?

Structural validation relies on:

  • Elemental Analysis : Confirms empirical formula .
  • Spectroscopy :
  • ¹H-NMR : Identifies proton environments (e.g., methoxy group at δ 3.8–4.0 ppm) .
  • IR : Detects functional groups (S-H stretch at ~2500 cm⁻¹, C=N at 1600 cm⁻¹) .
    • Mass Spectrometry (LC-MS) : Verifies molecular ion peaks and fragmentation patterns .
      Advanced derivatives may require X-ray crystallography for absolute configuration determination .

Q. How does the reactivity of the thiol group influence derivatization strategies?

The thiol (-SH) group is nucleophilic, enabling:

  • Alkylation : Reaction with alkyl halides to form thioethers, enhancing lipophilicity .
  • Disulfide Formation : Oxidation creates dimeric structures, useful in redox-active applications .
  • Nucleophilic Substitution : Replacement with acyl chlorides or aryl halides to introduce diverse functional groups . Reactivity is pH-dependent; basic conditions favor deprotonation, increasing nucleophilicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

  • Assay Variability : Differences in cell lines (e.g., bacterial vs. mammalian) or incubation times .
  • Structural Modifications : Minor substituent changes (e.g., methoxy vs. chloro groups) alter target binding .
  • Solution-State Behavior : Thiol-disulfide equilibrium under experimental conditions may affect bioavailability . Mitigation strategies include:
  • Standardizing assay protocols across studies.
  • Validating activity via orthogonal methods (e.g., enzymatic vs. cell-based assays) .

Q. What role do computational methods play in predicting pharmacokinetic properties of triazole-thiol derivatives?

In Silico Tools :

  • Molecular Docking : Predicts binding affinities to targets (e.g., fungal CYP51 for antifungal activity) .
  • ADME Prediction : SwissADME evaluates Lipinski’s Rule compliance, bioavailability, and metabolic stability .
  • QSAR Models : Relate structural features (e.g., logP, polar surface area) to absorption and toxicity . Experimental validation (e.g., microsomal stability assays) is critical to confirm predictions .

Q. What challenges arise in establishing structure-activity relationships (SAR) for triazole-thiol derivatives?

Key challenges include:

  • Conformational Flexibility : The triazole ring adopts multiple tautomeric forms, complicating binding mode analysis .
  • Synergistic Effects : Combined substituent impacts (e.g., methoxy groups enhancing solubility but reducing membrane permeability) .
  • Data Sparsity : Limited high-throughput datasets for rare derivatives (e.g., Mannich bases) . Solutions involve systematic synthesis of analogs and multivariate statistical analysis .

Q. How can molecular docking predictions for triazole-thiol derivatives be experimentally validated?

Validation strategies include:

  • Crystallography : Resolving ligand-protein co-crystal structures (e.g., with fungal lanosterol demethylase) .
  • Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics to confirm docking-predicted interactions .
  • Site-Directed Mutagenesis : Altering key residues in the binding pocket to test docking hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol
Reactant of Route 2
4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.